molecular formula C14H13F3N4O2 B2984512 Furan-2-yl(4-(6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)methanone CAS No. 2034343-40-1

Furan-2-yl(4-(6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)methanone

Cat. No.: B2984512
CAS No.: 2034343-40-1
M. Wt: 326.279
InChI Key: MSISWAOQKQZZRX-UHFFFAOYSA-N
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Description

Furan-2-yl(4-(6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)methanone (CAS 2034343-40-1) is a synthetic small molecule featuring a piperazine core linked to a furan-2-yl methanone and a 6-(trifluoromethyl)pyrimidin-4-yl group . This specific structure places it within a class of compounds investigated for potential therapeutic applications, particularly in oncology and central nervous system (CNS) disorders. The piperazine scaffold is a privileged structure in medicinal chemistry, known to contribute to significant pharmacological activities, including anticancer and effects on the CNS . The presence of the trifluoromethylpyrimidine moiety is a common feature in the design of enzyme inhibitors and receptor ligands . In research settings, this compound is of interest for its potential to disrupt protein-protein interactions. Small molecules with similar hybrid architectures, containing heteroaromatic systems like pyrimidine and furan, are being explored as inhibitors of immune checkpoints such as the PD-1/PD-L1 pathway, a prominent target in cancer immunotherapy . Furthermore, structurally related compounds featuring a piperazinyl-pyrimidine core have demonstrated high binding affinity to serotonin receptors (e.g., 5-HT7R) in pharmacological studies, suggesting potential value for researching novel treatments for neuropsychological conditions such as depression and schizophrenia . This product is intended for research purposes only and is not approved for diagnostic or therapeutic use. Researchers should handle this compound with care in a controlled laboratory environment.

Properties

IUPAC Name

furan-2-yl-[4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13F3N4O2/c15-14(16,17)11-8-12(19-9-18-11)20-3-5-21(6-4-20)13(22)10-2-1-7-23-10/h1-2,7-9H,3-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSISWAOQKQZZRX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NC=NC(=C2)C(F)(F)F)C(=O)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13F3N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Furan-2-yl(4-(6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)methanone is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity, mechanisms of action, and relevant research findings related to this compound, supported by data tables and case studies.

Chemical Structure and Properties

The compound's IUPAC name is This compound , with the following molecular characteristics:

PropertyValue
Molecular FormulaC18H19F3N4O
Molecular Weight372.36 g/mol
CAS NumberNot available
Melting PointNot available
SolubilityNot specified

The biological activity of this compound is believed to involve interactions with specific molecular targets, including enzymes and receptors. The trifluoromethyl group enhances the lipophilicity and metabolic stability of the compound, potentially increasing its binding affinity to target proteins. Such modifications can significantly affect the pharmacological properties, leading to enhanced therapeutic effects or reduced side effects.

Antimicrobial Activity

Research has indicated that compounds featuring a trifluoromethyl group exhibit significant antimicrobial properties. For instance, studies have shown that various derivatives with similar structures demonstrate moderate to significant efficacy against multiple bacterial strains, including both Gram-positive and Gram-negative bacteria . The minimum inhibitory concentrations (MICs) for these compounds typically range from 100 to 400 µg/mL, suggesting a promising potential for further development in antimicrobial therapies.

Anticancer Properties

Recent studies have explored the anticancer potential of similar piperazine derivatives. For example, compounds targeting poly (ADP-ribose) polymerase (PARP) have shown efficacy against human breast cancer cells, with IC50 values comparable to established drugs like Olaparib . These findings suggest that this compound may also exhibit similar anticancer properties due to its structural similarities.

Case Studies and Research Findings

  • Antimicrobial Evaluation : A series of new derivatives were synthesized and screened for antimicrobial activity against various pathogens. Compounds were evaluated at concentrations ranging from 50 to 1600 µg/mL, with promising results indicating moderate-to-good antimicrobial activity across the board .
  • Anticancer Mechanism : In a study focused on piperazine derivatives, compounds were tested for their ability to inhibit PARP1 catalytic activity. The results indicated that certain derivatives significantly inhibited PARP1 activity at low concentrations, enhancing the cleavage of PARP1 and increasing CASPASE 3/7 activity—important markers for apoptosis in cancer cells .
  • In Silico Analysis : Computational studies have demonstrated that Furan derivatives interact favorably with target proteins involved in cancer progression. This suggests potential pathways for drug development aimed at enhancing selectivity and efficacy against cancer cells .

Comparison with Similar Compounds

Comparison with Structural Analogs

The compound’s structural analogs vary in heterocyclic cores, substituents, and functional groups.

Analogs with Modified Pyrimidine/Related Heterocycles

Thienopyrimidine Derivatives

Compounds such as Furan-2-yl[4-(2-methylbenzo[4,5]thieno[2,3-d]pyrimidin-4-yl)piperazin-1-yl]methanone (41) (CAS: 460331-61-7) replace the pyrimidine with a benzo[4,5]thieno[2,3-d]pyrimidine core. Key differences include:

  • Molecular Weight : 379.12 g/mol (vs. 326.27 for the target compound) .
  • Synthesis: Microwave-assisted coupling of chloropyrimidine with furoyl piperazine in methanol, yielding 70–99% purity .
Pyrazolo[4,3-d]pyrimidine and Pyrrolo[2,1-f][1,2,4]triazine Derivatives
  • Compound 53 : Features a 1-methylpyrazolo[4,3-d]pyrimidine core. The pyrazole ring introduces additional hydrogen-bonding sites. Melting point: 176–178°C .
  • Compound 54 : Contains a pyrrolo[2,1-f][1,2,4]triazine, which is more electron-deficient than pyrimidine. Melting point: 158–160°C .

Table 1: Comparison of Heterocyclic Analogs

Compound Core Heterocycle Molecular Weight (g/mol) Melting Point (°C) Key Synthetic Reagents
Target Compound Pyrimidine 326.27 N/A N/A
Compound 41 Benzo[4,5]thieno[2,3-d]pyrimidine 379.12 N/A Chloropyrimidine, furoyl piperazine
Compound 53 Pyrazolo[4,3-d]pyrimidine 353.35 176–178 PyBOP, DBU, ACN
Compound 54 Pyrrolo[2,1-f][1,2,4]triazine 337.34 158–160 PyBOP, DBU, ACN

Substituent Variations on Piperazine/Pyrimidine

Trifluoromethyl vs. Sulfonyl Groups
  • Compound 11a: (6-(4-Chloro-2-(trifluoromethyl)phenyl)-2-methylpyrimidin-4-yl)(4-(methylsulfonyl)piperazin-1-yl)methanone introduces a sulfonyl group on piperazine. This increases polarity (evidenced by IR: S=O stretches at 1320.6 and 1168.7 cm⁻¹) compared to the target compound’s trifluoromethylpyrimidine .
  • PF-00734200: A DPP-IV inhibitor with a pyrimidinyl-piperazine moiety.
Methyl and Morpholinoethyl Substituents
  • Compound 29: Features a 2-methoxyethyl group on the thienopyrimidine. This ether linkage improves solubility (yield: 70% as dark orange oil) .
  • Compound 27: Includes a 2-morpholinoethyl group, introducing a tertiary amine for enhanced water solubility .

Aromatic Ring Modifications: Furan vs. Thiophene

  • Compound 21 : Replaces the furan-2-yl group with a thiophen-2-yl. Thiophene’s higher electron density may alter binding affinity in receptor targets (e.g., GPR55) compared to furan’s oxygen-based polarity .

Table 2: Substituent and Aromatic Ring Comparisons

Compound Key Substituent/Ring Functional Impact Reference
Target Compound 6-(Trifluoromethyl)pyrimidine Lipophilicity, metabolic stability
Compound 11a 4-(Methylsulfonyl)piperazine Increased polarity
Compound 21 Thiophen-2-yl Enhanced π-stacking

Q & A

Q. What synthetic routes are available for preparing Furan-2-yl(4-(6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)methanone?

The compound can be synthesized via nucleophilic aromatic substitution and nitro group reduction. For example:

  • Step 1 : React 1-(2-furoyl)piperazine with 4-fluoronitrobenzene in acetonitrile at 70°C using potassium carbonate as a base to form [(furan-2-yl)[4-(4-nitrophenyl)piperazin-1-yl]methanone] .
  • Step 2 : Reduce the nitro group using SnCl₂ in HCl to yield the final product .
    FT-IR characterization (e.g., carbonyl stretch at 1625 cm⁻¹) confirms intermediate structures .

Q. How is the structural integrity of intermediates validated during synthesis?

Key techniques include:

  • FT-IR Spectroscopy : Identifies functional groups (e.g., C=O at ~1625 cm⁻¹) .
  • NMR : Confirms aromatic substitution patterns and piperazine ring connectivity .
  • Mass Spectrometry : Validates molecular weight and fragmentation patterns .

Q. What computational tools are used to predict the compound’s reactivity or stability?

Density Functional Theory (DFT) calculations and molecular docking (e.g., with CYP3A4/CYP2D6 enzymes) can predict metabolic pathways and binding affinities . For example, hydroxylation at the pyrimidine ring’s 5′ position is energetically favored .

Advanced Research Questions

Q. How does the trifluoromethyl group influence the compound’s pharmacological activity?

The CF₃ group enhances:

  • Lipophilicity : Improves membrane permeability.
  • Metabolic Stability : Reduces susceptibility to oxidative degradation .
    In in vitro assays, similar trifluoromethyl-containing compounds exhibit IC₅₀ values in the micromolar range (e.g., 18 μM for PARP1 inhibition) .

Q. What are the dominant metabolic pathways of this compound in mammalian systems?

Studies on structurally related piperazine-pyrimidine derivatives reveal:

  • Primary Pathway : Hydroxylation at the pyrimidine 5′ position (mediated by CYP3A4/2D6) .
  • Secondary Pathways : Amide hydrolysis, N-dealkylation, and pyrimidine ring scission .
    Renal excretion dominates in dogs/humans (>80% urinary recovery), while fecal excretion is significant in rats .

Q. How can molecular docking guide the optimization of this compound for target selectivity?

Docking simulations (e.g., with PARP1 or JAK1/TYK2) identify critical binding interactions:

  • Hydrogen Bonding : Between the pyrimidine ring and catalytic residues.
  • Hydrophobic Pockets : Accommodation of the trifluoromethyl group enhances binding affinity .
    For example, dual JAK1/TYK2 inhibitors with similar scaffolds show nanomolar IC₅₀ values in autoimmune disease models .

Q. What analytical challenges arise in quantifying this compound in biological matrices?

  • Matrix Effects : Plasma proteins may interfere with LC-MS/MS detection. Use stable isotope-labeled internal standards for correction .
  • Metabolite Cross-Reactivity : Hydroxylated metabolites require chromatographic separation (e.g., using YMC-Actus Triart C18 columns) .

Q. How does the piperazine moiety contribute to pharmacological activity?

Piperazine enhances:

  • Solubility : Protonation at physiological pH improves aqueous solubility.
  • Target Engagement : Flexibility allows conformational adaptation to binding pockets (e.g., PARP1’s NAD⁺-binding site) .
    In breast cancer models, piperazine-linked thiouracil amides induce PARP1 cleavage and caspase-3/7 activation .

Methodological Considerations

Q. What strategies mitigate contradictions in experimental data (e.g., conflicting IC₅₀ values)?

  • Standardized Assay Conditions : Use consistent cell lines (e.g., MCF-7 for breast cancer) and incubation times .
  • Orthogonal Validation : Confirm activity via enzymatic assays (e.g., PARP1 catalytic inhibition) and cellular apoptosis markers (e.g., H2AX phosphorylation) .

Q. How are synthetic impurities characterized and controlled?

  • HPLC-PDA/ELSD : Detects impurities >0.1% using MeCN/water gradients .
  • Process Optimization : Adjust reaction stoichiometry (e.g., 1.5 eq. of SnCl₂ for complete nitro reduction) .

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